molecular formula C10H10BrFO2 B14778573 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane

2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane

Cat. No.: B14778573
M. Wt: 261.09 g/mol
InChI Key: UMPOCXTYERWRTQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-fluoro-5-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Anhydrous toluene

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The dioxolane ring can be reduced to form a diol.

Common Reagents and Conditions

    Substitution: Sodium amide (NaNH2) in liquid ammonia

    Oxidation: Potassium permanganate (KMnO4) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Major Products

    Substitution: 2-(2-Amino-4-fluoro-5-methylphenyl)-1,3-dioxolane

    Oxidation: this compound-5-carboxylic acid

    Reduction: 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-diol

Scientific Research Applications

2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluoro-5-methylphenyl)acetic acid
  • 5-Bromo-4-fluoro-2-methylaniline
  • (2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(2-bromo-4-fluoro-5-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO2/c1-6-4-7(8(11)5-9(6)12)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3

InChI Key

UMPOCXTYERWRTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)C2OCCO2

Origin of Product

United States

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